molecular formula C16H20F3N3O4 B1416071 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid CAS No. 1786688-71-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid

Cat. No.: B1416071
CAS No.: 1786688-71-8
M. Wt: 375.34 g/mol
InChI Key: OIYGWURMCMMDJW-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid is a complex organic compound featuring a piperazine ring substituted with a trifluoromethyl pyridine and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is often synthesized through nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Pyridine: This step involves the coupling of the piperazine with a trifluoromethyl pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities during the synthesis. This is typically done using Boc anhydride in the presence of a base like triethylamine.

    Final Deprotection: The Boc group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to enhance efficiency and yield.

    Catalyst Optimization: Use of high-efficiency catalysts to minimize reaction times and improve selectivity.

    Purification Techniques: Advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation Products: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction Products: Alcohols or amines, depending on the site of reduction.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid depends on its specific application:

    Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, cell proliferation, or metabolic processes.

Comparison with Similar Compounds

    1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Lacks the trifluoromethyl group, which may alter its biological activity and chemical reactivity.

    1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(methyl)pyridin-2-yl]piperazine-2-carboxylic acid: The methyl group instead of trifluoromethyl may result in different pharmacokinetic properties.

Uniqueness: The presence of the trifluoromethyl group in 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-10(22)13(23)24)12-6-4-5-11(20-12)16(17,18)19/h4-6,10H,7-9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYGWURMCMMDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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